molecular formula C18H20ClNOS B602259 Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl CAS No. 1104890-90-5

Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl

Cat. No.: B602259
CAS No.: 1104890-90-5
M. Wt: 333.9 g/mol
InChI Key: OXTVVINBECSMHI-LMOVPXPDSA-N
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Description

Duloxetine EP Impurity F, also known as Duloxetine 3-Acetyl Hydrochloride, is a chemical compound used primarily in the pharmaceutical industry. It is an impurity standard of Duloxetine, a medication widely used to treat major depressive disorder, generalized anxiety disorder, and certain types of chronic pain conditions. Duloxetine EP Impurity F is crucial for the analytical method development, method validation, and quality control during the commercial production of Duloxetine.

Scientific Research Applications

Duloxetine EP Impurity F has several scientific research applications, including:

    Pharmaceutical Research: Used as a reference standard for the identification and quantification of impurities in Duloxetine formulations.

    Analytical Chemistry: Employed in the development and validation of analytical methods for quality control.

    Biological Studies: Investigated for its potential biological activities and interactions with biological molecules.

    Industrial Applications: Utilized in the production and quality assurance of Duloxetine and related pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Duloxetine EP Impurity F involves several steps, starting from the basic chemical structure of Duloxetine. The process typically includes the acetylation of Duloxetine to introduce the acetyl group at the desired position. The reaction conditions often involve the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of Duloxetine EP Impurity F follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Duloxetine EP Impurity F undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group in Duloxetine EP Impurity F can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acetyl chloride or acetic anhydride in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Duloxetine EP Impurity F is closely related to that of Duloxetine. Duloxetine is a serotonin-norepinephrine reuptake inhibitor, which means it increases the levels of serotonin and norepinephrine in the brain by inhibiting their reuptake into neurons. This action helps regulate mood and alleviate pain signals. The impurity itself may not have significant pharmacological effects but is essential for ensuring the purity and efficacy of the final pharmaceutical product.

Comparison with Similar Compounds

Similar Compounds

    Duloxetine EP Impurity A: Another impurity standard of Duloxetine with a different chemical structure.

    Duloxetine EP Impurity B: A related compound used for similar analytical purposes.

    Duloxetine EP Impurity C: Another impurity standard with distinct chemical properties.

Uniqueness

Duloxetine EP Impurity F is unique due to its specific acetylation at the 3-position, which distinguishes it from other impurities. This specific modification is crucial for the accurate identification and quantification of impurities in Duloxetine formulations, ensuring the safety and efficacy of the pharmaceutical product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl involves the acetylation of Duloxetine hydrochloride.", "Starting Materials": [ "Duloxetine hydrochloride", "Acetic anhydride", "Methanol", "Sodium acetate", "Hydrochloric acid" ], "Reaction": [ "Duloxetine hydrochloride is dissolved in methanol.", "Acetic anhydride is added to the solution.", "Sodium acetate is added as a catalyst.", "The mixture is heated under reflux for several hours.", "The reaction mixture is cooled and filtered.", "The solid product is washed with methanol and dried.", "The product is dissolved in hydrochloric acid to obtain Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl." ] }

CAS No.

1104890-90-5

Molecular Formula

C18H20ClNOS

Molecular Weight

333.9 g/mol

IUPAC Name

(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H19NOS.ClH/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;/h2-8,10,12-13,17,19H,9,11H2,1H3;1H/t17-;/m0./s1

InChI Key

OXTVVINBECSMHI-LMOVPXPDSA-N

Isomeric SMILES

CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl

SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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